molecular formula C16H14O5 B2897059 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid CAS No. 408336-63-0

4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid

Cat. No. B2897059
CAS RN: 408336-63-0
M. Wt: 286.283
InChI Key: WOOGBMNGPIUDQL-UHFFFAOYSA-N
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Description

“4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C16H14O5 . It is a derivative of benzoic acid and has a molecular weight of 286.279 Da .


Molecular Structure Analysis

The molecular structure of “4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid” consists of a benzoic acid moiety attached to a 4-formyl-2-methoxyphenoxy group . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate for the synthesis of bisbibenzyls (natural products with versatile biological activities), was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction. The study explored the effect of catalysts and condensing agents on the yield, finding that cupric oxide and a mixture of calcium carbonate with potassium carbonate were optimal. The reaction conditions, including material input ratio and reaction time, were also optimized (Lou, 2012).

  • 2-Hydroxy-4-methyl benzoic acid was synthesized from acetone and ethyl formate to form formyl acetone, which was then used to synthesize the target compound. The structure of the final product was confirmed through IR, MS, and ~(1)HNMR spectroscopic analyses. The study aimed to identify optimal synthesis conditions (Che et al., 2006).

  • The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid was detailed as an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole. The process involved readily available starting materials and proposed two alternative synthesis routes, offering yields of 17% and 37%, respectively. The method starting from 2-methyl-5-nitrophenol was found to be more process-oriented and suitable for resynthesis of the cardiotonic drugs (Lomov, 2019).

Bioactive and Pharmacological Potential

  • A study highlighted bioactive phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus. Among these compounds, one exhibited strong antioxidant activity, comparable to ascorbic acid, showcasing potential therapeutic applications (Xu et al., 2017).

  • Renewable chemical feedstocks were produced from the integrated liquefaction processing of lignocellulosic materials using microwave energy. The investigation found that hydrophobic phenolics could be largely separated from aqueous solutions, and the phenolic products mainly consisted of phenolic derivatives like 2-methoxy-4-propyl-phenol, showcasing potential for sustainable chemical production (Xu et al., 2012).

  • Polyaniline, doped with benzoic acid and substituted benzoic acids (e.g., 2-methoxybenzoic acid), was studied to understand the properties of these doped polyaniline salts. The conductivity and other properties were characterized, revealing insights into the doping process and its effects on material properties (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

4-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOGBMNGPIUDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid

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